3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the reaction of 4-amino-3-phenyl-5-mercapto-1,2,4-triazole with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate. The reaction mixture is heated for a specific duration, followed by the addition of p-toluenesulfonic acid to facilitate cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications .
Biology and Medicine
This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is explored for its potential use in developing new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct properties and uses.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: Differing in the position of the nitrogen atoms, these compounds exhibit unique reactivity and biological profiles.
Uniqueness
3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets and its versatility in undergoing various chemical reactions make it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9N5S |
---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine |
InChI |
InChI=1S/C10H9N5S/c11-8-6-16-10-13-12-9(15(10)14-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) |
InChI Key |
UGYIEDLFLWOBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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